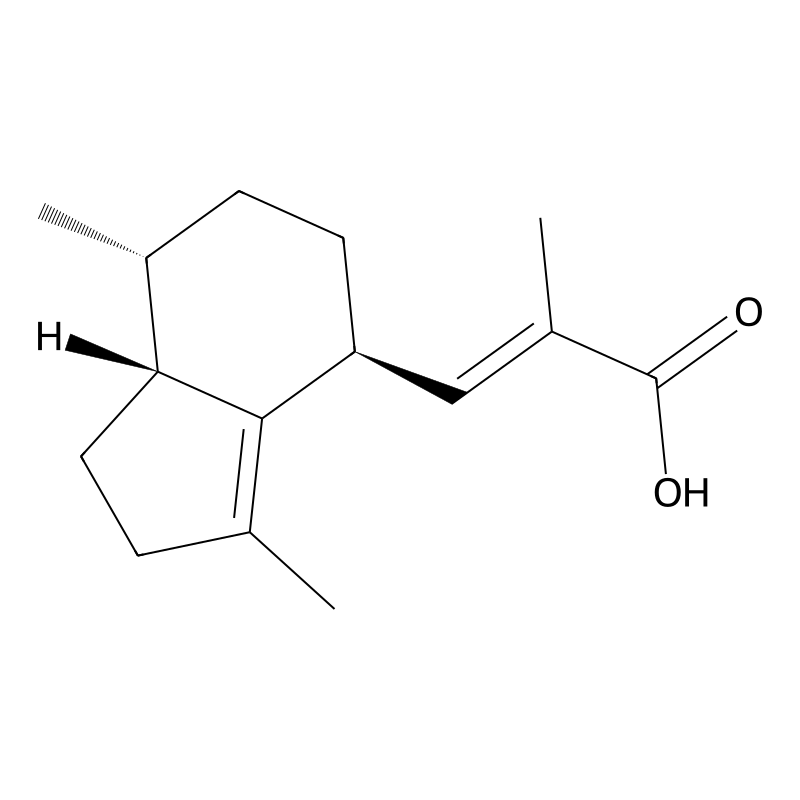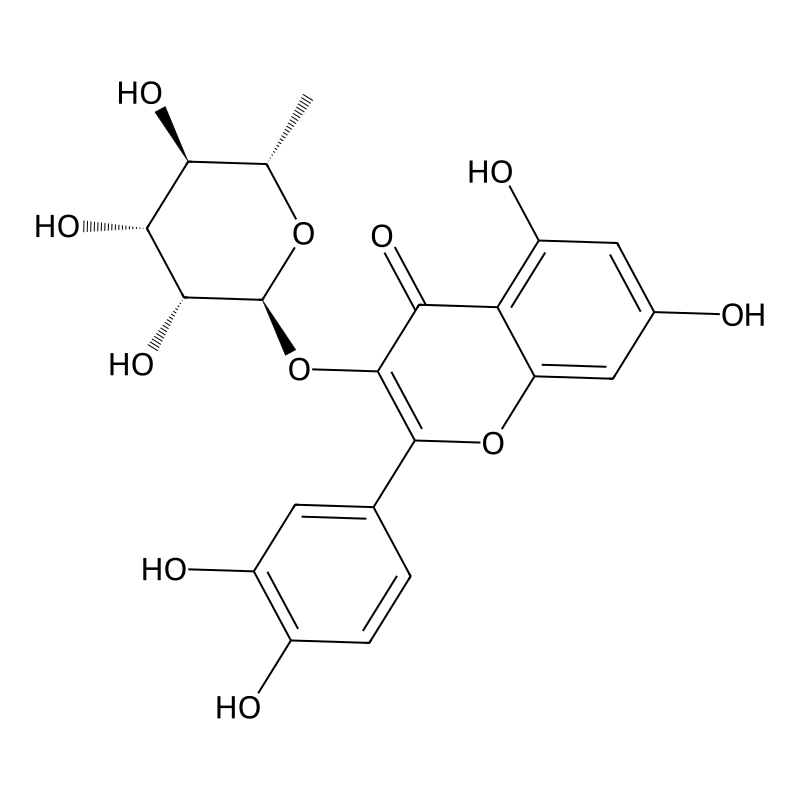Chromatography Standards
CAS No.:3569-10-6
Molecular Formula:C15H22O2
Molecular Weight:234.33 g/mol
Availability:
In Stock
CAS No.:522-12-3
Molecular Formula:C21H20O11
Molecular Weight:448.4 g/mol
Availability:
In Stock
CAS No.:481-74-3
Molecular Formula:C15H10O4
Molecular Weight:254.24 g/mol
Availability:
In Stock
CAS No.:106-89-8
Molecular Formula:C3H5ClO
Molecular Weight:92.52 g/mol
Availability:
In Stock
CAS No.:519-62-0
Molecular Formula:C55H71MgN4O6+
Molecular Weight:908.5 g/mol
Availability:
In Stock
CAS No.:6728-31-0
Molecular Formula:C7H12O
Molecular Weight:112.17 g/mol
Availability:
In Stock





